N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide is a complex organic compound with a molecular formula of C22H16N4O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
- N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-13-3-4-15(11-19(13)27(29)30)21(28)26-23(33)24-16-7-10-20-18(12-16)25-22(32-20)14-5-8-17(31-2)9-6-14/h3-12H,1-2H3,(H2,24,26,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCORYJCKZWPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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